1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene
Description
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with:
- Two fluorine atoms at positions 1 and 3,
- An ethynyl bridge linked to a 4-fluorophenyl group at position 2,
- A prop-1-en-1-yl (vinyl) substituent at position 3.
Properties
CAS No. |
797047-53-1 |
|---|---|
Molecular Formula |
C17H11F3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-prop-1-enylbenzene |
InChI |
InChI=1S/C17H11F3/c1-2-3-13-10-16(19)15(17(20)11-13)9-6-12-4-7-14(18)8-5-12/h2-5,7-8,10-11H,1H3 |
InChI Key |
VUMWNEZULCJECO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-fluorophenylacetylene.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step is a Sonogashira coupling reaction, where 1,3-difluorobenzene reacts with 4-fluorophenylacetylene to form the desired product.
Purification: The final product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Scientific Research Applications
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Fluorinated substituents significantly influence electronic characteristics. For example:
- Ethynyl-linked fluorophenyl vs. difluoromethyl/trifluoromethyl groups :
- The target compound’s 4-fluorophenyl-ethynyl group provides moderate electron withdrawal and planar geometry, fostering π-π stacking. In contrast, 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene (CAS 1261577-94-9) and its trifluoromethyl analog (C17H9F5, molar mass 308.25 g/mol) exhibit stronger electron-withdrawing effects due to -CF2H/-CF3 groups, which may reduce solubility but enhance thermal stability .
Molecular Conformation and Crystal Packing
- Dihedral angles in fluorophenyl-containing systems :
- Chalcone derivatives with fluorophenyl groups, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, exhibit dihedral angles between the central benzene and fluorophenyl rings ranging from 7.14° to 56.26°, indicating flexibility in molecular conformation. The ethynyl bridge in the target compound likely enforces coplanarity, reducing conformational variability compared to chalcones .
- Halogen-dependent crystal adjustments: Isostructural thiazole derivatives (compounds 4 and 5 in ) show nearly identical crystal packing except for minor adjustments to accommodate Cl vs. F substituents. Similarly, the target compound’s fluorine substituents may promote tighter packing via F···H or F···F interactions compared to non-fluorinated analogs .
Reactivity and Functionalization
- Propenyl group reactivity :
- The prop-1-en-1-yl group in the target compound shares similarities with (E)-2-(4-fluorophenyl)-5-(prop-1-en-1-yl)benzo[b]furan (139). The vinyl moiety’s susceptibility to electrophilic addition or polymerization could be modulated by adjacent fluorine atoms, which may sterically hinder or electronically deactivate reaction sites .
Data Table: Key Structural and Electronic Comparisons
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